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Compound of Interest

Compound Name: Oximbomotide

Cat. No.: B12381282

An In-depth Analysis for Researchers and Drug
Development Professionals

This document provides a comprehensive technical overview of the early-phase clinical trial
data for Oximbomotide (also known as maridebart cafraglutide or AMG 133), an
investigational antibody-peptide conjugate for the treatment of obesity. The information
presented herein is intended for researchers, scientists, and drug development professionals,
offering a detailed examination of the available quantitative data, experimental methodologies,
and the underlying mechanism of action.

Introduction

Oximbomotide is a novel bispecific molecule engineered by conjugating a fully human
monoclonal anti-human gastric inhibitory polypeptide receptor (GIPR) antagonist antibody with
two glucagon-like peptide-1 (GLP-1) analogue agonist peptides.[1][2][3] This dual mechanism
of action, combining GIPR antagonism and GLP-1R agonism, is a promising therapeutic
strategy for weight loss.[1][2] Early-phase clinical development has focused on evaluating the
safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of Oximbomotide in
individuals with obesity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the Phase 1, randomized,
double-blind, placebo-controlled clinical trial (NCT04478708) of Oximbomotide in adult
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participants with obesity. The study included single ascending dose (SAD) and multiple
ascending dose (MAD) cohorts.

Table 1: Mean Percent Change in Body Weight from Baseline in Multiple Ascending Dose
(MAD) Cohorts

Treatment Group (Subcutaneous, Every 4 . .
Day 85 Mean % Change in Body Weight

Weeks)

Placebo +1.5%
Oximbomotide (Lowest Dose) -7.4%
Oximbomotide (Highest Dose) -14.5%

Table 2: Pharmacokinetic Parameters of Oximbomotide in the Single Ascending Dose (SAD)
Cohort

Parameter Value

Time to Maximum Plasma Concentration (Tmax) ~4 to 7 days post-dose

Table 3: Pharmacokinetic Parameters of Oximbomotide in the Multiple Ascending Dose (MAD)
Cohort

Parameter Value

Time to Maximum Plasma Concentration (Tmax) ~4 to 6 days after the last dose

Table 4: Key Safety and Tolerability Findings from the Phase 1 Trial
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Adverse Event Profile Details

Mild and transient gastrointestinal symptoms,
Most Common Adverse Events primarily nausea and vomiting, which generally

resolved within 48 hours.

No notable differences in electrolytes, kidney

function, or hematology between treatment and
Laboratory Findings placebo groups. One report of resolved amylase

and lipase elevation in a high-dose SAD cohort

participant and one in a MAD cohort participant.

No clinically significant changes in blood
Cardiovascular pressure. Some increases in heart rate were
observed but remained within the normal range.

A reduction in fasting glucose was observed,

with no reports of hypoglycemia. Transient
Metabolic decreases in total cholesterol, LDL, and

triglycerides were noted across all groups,

including placebo.

Experimental Protocols
Phase 1 Clinical Trial Desigh (NCT04478708)

The first-in-human study of Oximbomotide was a randomized, double-blind, placebo-
controlled trial designed to assess the safety, tolerability, pharmacokinetics, and
pharmacodynamics of single and multiple ascending doses.

o Study Population: Adult participants with a Body Mass Index (BMI) between >30.0 kg/m 2 and
<40.0 kg/m 2 without other underlying medical conditions.

e Study Design:

o Single Ascending Dose (SAD): Participants were enrolled in cohorts to receive a single
subcutaneous injection of Oximbomotide at doses ranging from 21 mg to 840 mg, or
placebo, and were followed for up to 150 days.
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o Multiple Ascending Dose (MAD): Participants received multiple subcutaneous doses of
Oximbomotide or placebo.

o Primary Endpoints: Safety and tolerability.
e Secondary Endpoints: Pharmacokinetics and immunogenicity.

o Exploratory Endpoints: Pharmacodynamic biomarkers, including changes in body weight.

In Vitro Functional Assays

Preclinical characterization of Oximbomotide's dual activity was performed using cell-based
functional assays.

» GIPR Antagonist Activity:

o Cell Line: Recombinant Human Embryonic Kidney (HEK) 293T cells expressing human or
cynomolgus monkey GIPR, and Chinese Hamster Ovary (CHO) cells expressing rat or
mouse GIPR.

o Methodology: The antagonist activity of Oximbomotide was assessed by measuring its
ability to inhibit GIP-induced cyclic adenosine monophosphate (CAMP) accumulation.

e GLP-1R Agonist Activity:

o Cell Line: Not explicitly specified in the provided results, but likely a cell line stably
expressing the human GLP-1 receptor.

o Methodology: The agonist activity was determined by measuring the accumulation of
CAMP following treatment with Oximbomotide.

Pharmacokinetic and Immunogenicity Assessment

While specific proprietary details of the assays are not fully disclosed in the public domain, the
general approach for antibody-peptide conjugates involves the following:

¢ Pharmacokinetics:
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o Methodology: Ligand-binding assays (LBAS) are typically employed to quantify the
concentration of antibody-peptide conjugates in biological matrices. This can involve
different formats, such as a sandwich ELISA to measure the total antibody concentration
and potentially competitive assays to assess the levels of the active peptide arms. The
observed dose-proportional increase in plasma concentrations suggests a robust

analytical method was utilized.
e Immunogenicity:

o Methodology: The assessment of anti-drug antibodies (ADAS) is a critical component of
clinical development for biologics. A tiered approach is standard, often starting with a
screening assay (e.g., a bridging ELISA) to detect binding antibodies. Positive samples
are then confirmed and further characterized for their neutralizing potential in a cell-based
bioassay that assesses the inhibition of the drug's biological activity.

Visualizations
Oximbomotide Mechanism of Action
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Caption: Oximbomotide's dual mechanism of action.

Phase 1 Clinical Trial Workflow
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Caption: Workflow of the Phase 1 clinical trial for Oximbomotide.
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Caption: Hypothesized CNS signaling pathways for appetite regulation by Oximbomotide.
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Conclusion

The early-phase clinical data for Oximbomotide demonstrate a promising safety and
tolerability profile, coupled with significant, dose-dependent weight loss in individuals with
obesity. The dual mechanism of GIPR antagonism and GLP-1R agonism presents a novel and
potentially highly effective therapeutic approach. The long pharmacokinetic half-life supporting
less frequent dosing could also offer a significant advantage in patient adherence. Further
clinical investigation in larger patient populations is warranted to fully elucidate the efficacy and
long-term safety of Oximbomotide for the management of obesity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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